Product packaging for 3-(4-Chlorophenoxy)phenol(Cat. No.:)

3-(4-Chlorophenoxy)phenol

Cat. No.: B8658049
M. Wt: 220.65 g/mol
InChI Key: JQEGWOITLFBLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Chlorophenoxy)phenol (CAS 70870-50-7) is a high-value chemical building block with significant applications in pharmaceutical and antimicrobial research. Its core research value lies in its role as a key intermediate in the synthesis of Rafoxanide, a halogenated salicylanilide used as an anthelmintic agent in sheep and cattle . Rafoxanide, synthesized from this phenol intermediate, has also shown promising off-label research applications in oncology, demonstrating effectiveness in pre-clinical studies for treating multiple myeloma and diffuse large B-cell lymphoma by suppressing the PI3K/Akt/mTOR pathway and promoting apoptosis . The compound features a phenolic hydroxyl group and a diphenyl ether backbone with a chlorine substituent, defining its reactivity and physical properties. The molecular formula is C12H9ClO2, with a molecular weight of 220.65 g/mol . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO2 B8658049 3-(4-Chlorophenoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-(4-chlorophenoxy)phenol

InChI

InChI=1S/C12H9ClO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H

InChI Key

JQEGWOITLFBLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 4 Chlorophenoxy Phenol

Electrophilic Aromatic Substitution Reactions of 3-(4-Chlorophenoxy)phenol

The phenolic ring of this compound contains two key directing groups: the hydroxyl (-OH) group and the 4-chlorophenoxy (-OAr) group. Both are activating, ortho-, para-directing substituents due to the ability of their oxygen atoms to donate lone-pair electron density into the aromatic ring via resonance. ucalgary.ca The hydroxyl group is one of the most powerful activating groups, and its influence is expected to dominate the regiochemical outcome of electrophilic substitution reactions.

The primary sites for electrophilic attack on the central phenol (B47542) ring are positions 2, 4, and 6, which are ortho and para to the strongly activating hydroxyl group.

Position 2: Ortho to both the -OH and -OAr groups. This position is highly activated electronically but may be subject to some steric hindrance.

Position 4: Para to the -OH group and ortho to the -OAr group. This position is also highly activated.

Position 6: Ortho to the -OH group and meta to the -OAr group. This position is strongly activated by the hydroxyl group.

Position 5: Meta to the -OH group, making it the least favorable site for electrophilic attack.

Substitution on the terminal 4-chlorophenyl ring is significantly less likely due to the deactivating effect of the ether oxygen (which withdraws electron density inductively from that ring) and the deactivating, ortho-, para-directing chloro substituent.

The nitration of phenols typically proceeds under mild conditions, for instance, with dilute nitric acid at low temperatures, to yield a mixture of ortho- and para-nitrophenols. byjus.com The high reactivity of the phenol ring means that harsh conditions (e.g., concentrated nitric and sulfuric acids) can lead to over-nitration and oxidative degradation. libretexts.org

For this compound, mono-nitration is expected to occur selectively on the hydroxyl-bearing ring. The distribution of isomers will depend on the specific reagents and reaction conditions. The powerful directing effect of the -OH group suggests that the nitro group will be introduced at the positions ortho or para to it.

Predicted Isomer Distribution in Mono-nitration: The reaction is anticipated to yield a mixture of three primary isomers: 3-(4-chlorophenoxy)-2-nitrophenol, 3-(4-chlorophenoxy)-4-nitrophenol, and 3-(4-chlorophenoxy)-6-nitrophenol. The precise ratio is difficult to predict without experimental data, but it is governed by the balance between electronic activation and steric hindrance at each position.

Product NameSubstitution PositionPredicted Major/Minor
3-(4-Chlorophenoxy)-6-nitrophenolC6 (ortho to -OH)Major
3-(4-Chlorophenoxy)-4-nitrophenolC4 (para to -OH)Major
3-(4-Chlorophenoxy)-2-nitrophenolC2 (ortho to -OH and -OAr)Minor

This table is predictive and based on established principles of electrophilic aromatic substitution.

Sulphonation of phenols is a reversible reaction whose product distribution is often temperature-dependent. mlsu.ac.in Reaction at lower temperatures typically favors the kinetically controlled product (ortho-isomer), while higher temperatures favor the more thermodynamically stable para-isomer. mlsu.ac.in The sulphonation of this compound with concentrated sulfuric acid is expected to follow this pattern.

At low temperatures, the formation of this compound-6-sulphonic acid would be the expected kinetic product. As the reaction temperature increases, rearrangement to the more stable this compound-4-sulphonic acid would likely occur.

Predicted Products of Sulphonation under Different Conditions:

Reaction Condition Major Product
Low Temperature (e.g., ~25°C) This compound-6-sulphonic acid (Kinetic Product)

This table is predictive and based on the known temperature dependence of phenol sulphonation.

Phenols are highly reactive towards halogenation. For example, reaction with bromine water typically results in the rapid formation of a polybrominated precipitate, such as 2,4,6-tribromophenol. byjus.comyoutube.com This indicates the powerful activating nature of the hydroxyl group.

To achieve controlled mono-halogenation, milder conditions are necessary, such as using the halogen in a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures. youtube.com Under these controlled conditions, this compound would be expected to yield a mixture of mono-halogenated products, primarily at the 4- and 6-positions. Given the steric bulk of the 4-chlorophenoxy group, substitution at the less hindered 6-position might be favored. However, para-substitution is also highly favorable electronically. Polysubstitution (di- and tri-halogenation) would be expected if excess halogenating agent is used or if polar solvents are employed.

Predicted Halogenation Products:

Reagent/Solvent Expected Major Product(s)
Br₂ in H₂O (excess) 3-(4-Chlorophenoxy)-2,4,6-tribromophenol

This table is predictive and based on established reactivity patterns for the halogenation of phenols.

Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. This allows for a range of reactions directly at the oxygen atom.

Alkylation: The hydroxyl group of this compound can be readily alkylated to form an ether. This is typically achieved via the Williamson ether synthesis, where the phenol is first treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This O-alkylation reaction is generally efficient. google.com

Acylation: Similarly, the hydroxyl group can be acylated to form an ester. This transformation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nih.gov This O-acylation is a common method for protecting the phenolic hydroxyl group or synthesizing phenolic esters. rsc.org

Examples of O-Alkylation and O-Acylation Products:

Reagent Reaction Type Product Name
Methyl iodide (CH₃I) with K₂CO₃ Alkylation 1-Chloro-4-(3-methoxyphenoxy)benzene
Acetyl chloride ((CH₃CO)Cl) with pyridine Acylation 3-(4-Chlorophenoxy)phenyl acetate (B1210297)
Benzyl bromide (BnBr) with NaOH Alkylation 1-(3-(Benzyloxy)phenoxy)-4-chlorobenzene

This table provides examples of expected products from standard O-alkylation and O-acylation reactions.

Phenols undergo condensation reactions with aldehydes and ketones, most notably with formaldehyde (B43269), to form resins. researchgate.net Under acidic or basic catalysis, the electron-rich phenol ring attacks the electrophilic carbonyl carbon. stackexchange.com The reaction typically occurs at the positions ortho and para to the hydroxyl group.

For this compound, condensation with formaldehyde is expected to proceed via electrophilic attack at the 2-, 4-, and 6-positions of the phenolic ring. This initially forms hydroxybenzyl alcohol intermediates. These intermediates are highly reactive and can further react with other phenol molecules, leading to the formation of methylene (B1212753) bridges (-CH₂-) connecting the aromatic rings. researchgate.net Depending on the stoichiometry and reaction conditions, this process can lead to the formation of linear polymers (novolaks) or cross-linked thermosetting resins (resoles). tamu.edu

Oxidative and Reductive Chemical Transformations

The degradation of this compound can be approached through both oxidative and reductive chemical transformations. These processes aim to break down the molecule into simpler, less complex substances.

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize organic pollutants. For a compound like this compound, the points of attack for these radicals would likely be the aromatic rings and the ether linkage. The degradation is expected to proceed through hydroxylation of the aromatic rings, cleavage of the ether bond, and eventual ring-opening to form aliphatic intermediates. These are then further oxidized to carbon dioxide and water.

Postulated Intermediates in the AOPs Degradation of this compound

Intermediate TypePostulated Compounds
Hydroxylated Derivatives3-(4-Chlorophenoxy)hydroquinone, 4-Chlorocatechol, Hydroquinone, Catechol
Ether Bond Cleavage Products4-Chlorophenol (B41353), Phenol, Resorcinol (B1680541)
Ring-Opening ProductsShort-chain carboxylic acids (e.g., maleic acid, oxalic acid, formic acid)

Reductive dechlorination is a process that involves the removal of chlorine atoms from a molecule with the concurrent addition of hydrogen atoms. This transformation is a key step in the degradation of many chlorinated organic compounds. For this compound, this would involve the cleavage of the carbon-chlorine bond on the chlorophenoxy ring. This process can be achieved through various chemical reductants or by microbial means under anaerobic conditions. nih.govnih.gov The resulting product would be 3-phenoxyphenol, a less halogenated and generally more biodegradable compound. Further degradation would then proceed via the breakdown of the diphenyl ether structure. Studies on other chlorophenols have shown that the position of the chlorine atom can influence the rate and pathway of dechlorination. nih.gov

Investigating Chemical Degradation Mechanisms

Understanding the specific mechanisms of degradation is crucial for optimizing treatment technologies and predicting the environmental fate of this compound.

Ozonation is a potent AOP that can degrade this compound through two primary mechanisms: direct reaction with ozone molecules or indirect reaction with hydroxyl radicals produced from ozone decomposition in water. The reaction is expected to target the electron-rich phenolic ring and the ether linkage. Based on studies of similar compounds, the initial attack would likely lead to the formation of hydroxylated intermediates such as catechols and hydroquinones. Subsequent reactions would involve the cleavage of the aromatic ring to form aliphatic carboxylic acids. The presence of the chlorine atom may also lead to the formation of chlorinated intermediates before complete mineralization.

Expected Intermediates from the Ozonation of this compound

Intermediate ClassPotential Compounds
Hydroxylated Aromatics3-(4-Chlorophenoxy)catechol, 3-(4-Chlorophenoxy)hydroquinone, 4-Chlorocatechol
Ring Cleavage ProductsMuconic acid derivatives, Maleic acid, Oxalic acid, Formic acid

Photolytic decomposition involves the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation. For this compound, direct photolysis would involve the absorption of UV light leading to the excitation of the molecule and subsequent bond cleavage. The primary photochemical reaction is anticipated to be the reductive dehalogenation of the carbon-chlorine bond. nih.gov The presence of photosensitizers in the environment can also lead to indirect photolysis through the generation of reactive oxygen species. The degradation of related chlorophenols under UV irradiation has been shown to produce intermediates such as other chlorophenols, phenols, and hydroxylated derivatives before eventual mineralization. researchgate.netresearchgate.net

Thermal degradation, or pyrolysis, involves the decomposition of a compound at elevated temperatures in the absence of oxygen. The thermal treatment of this compound would likely lead to the cleavage of the ether bond as one of the initial steps, forming 4-chlorophenol and phenol radicals. These radicals can then undergo a variety of secondary reactions, including recombination and fragmentation. Studies on the pyrolysis of 2-chlorophenol (B165306) have shown the formation of dibenzo-p-dioxins and dibenzofurans, suggesting that similar persistent and toxic byproducts could potentially be formed from this compound under certain thermal conditions. acs.org The product distribution is highly dependent on the temperature, residence time, and the presence of other substances.

Potential Thermal Degradation Products of this compound

Product CategoryPotential Compounds
Primary Cleavage Products4-Chlorophenol, Phenol
Recombination ProductsChlorinated dibenzo-p-dioxins, Chlorinated dibenzofurans
Fragmentation ProductsBenzene (B151609), Chlorobenzene (B131634), Carbon monoxide

Environmental Chemistry and Fate of 3 4 Chlorophenoxy Phenol

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves chemical and physical processes that occur without the intervention of living organisms. For 3-(4-Chlorophenoxy)phenol, the primary abiotic pathways are hydrolysis and phototransformation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a critical factor in its environmental persistence, particularly in aqueous systems.

Detailed studies on the hydrolytic stability of this compound are limited in the readily available scientific literature. However, the general stability of the ether linkage in diphenyl ether compounds suggests that it is relatively resistant to hydrolysis under typical environmental pH and temperature conditions. The hydrolysis of such ethers generally requires more extreme conditions, such as high temperatures or the presence of strong acids or bases, which are not commonly found in the environment.

The hydrolysis pathway for a related compound, 2,4-dichlorophenoxyacetic acid, has been investigated, revealing that the ether bond can be cleaved. pku.edu.cn While not directly analogous, this suggests that under certain conditions, the ether linkage in this compound could potentially undergo cleavage to form 4-chlorophenol (B41353) and resorcinol (B1680541) (1,3-dihydroxybenzene).

Table 1: Potential Hydrolytic Degradation Products of this compound

Precursor Compound Potential Hydrolysis Products
This compound 4-Chlorophenol
Resorcinol

Further research is needed to fully elucidate the hydrolytic stability and specific degradation pathways of this compound under various environmental conditions.

Phototransformation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for organic compounds in both aquatic and atmospheric environments.

In aquatic systems, the phototransformation of phenolic compounds can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by photosensitizing agents present in the water, such as dissolved organic matter. These processes can lead to the formation of hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of organic pollutants. copernicus.orgdntb.gov.ua For example, the phototransformation of 4-phenoxyphenol, a structurally similar compound, has been shown to be sensitized by other organic molecules, leading to its degradation. unito.it

In the atmosphere, phenolic compounds can be subject to gas-phase reactions with photochemically generated oxidants, most notably hydroxyl radicals. These reactions are a primary removal mechanism for many volatile and semi-volatile organic compounds. The rate of these reactions determines the atmospheric lifetime of the compound.

The phototransformation of this compound is expected to proceed through hydroxylation of the aromatic rings and potential cleavage of the ether bond, leading to the formation of various intermediate products. For instance, studies on other chlorophenols have identified intermediates such as chlorohydroquinone (B41787) and chloro-1,2-benzenediol. nih.gov

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many environmental contaminants.

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade phenolic and chlorophenolic compounds. researchgate.netresearchgate.net In aqueous and sediment environments, the biodegradation of compounds like this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions, bacteria from genera such as Pseudomonas, Arthrobacter, and Alcaligenes are known to degrade chlorophenols. mdpi.comnih.govresearchgate.net The initial step in the aerobic degradation of chlorophenols often involves hydroxylation, followed by ring cleavage. researchgate.net

In anaerobic environments, such as deep sediments, reductive dechlorination is a key initial step, where chlorine atoms are removed from the aromatic ring. researchgate.net This process can make the resulting compound more amenable to further degradation. For example, the anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment has been shown to proceed through the formation of chlorophenol and then phenol (B47542) before further breakdown. nih.gov

Several bacterial strains capable of degrading chlorophenols have been isolated from contaminated environments. For instance, Pseudomonas putida and Bacillus megaterium have demonstrated the ability to biodegrade tetrachlorobisphenol-A in river sediment. nih.gov

Table 2: Microorganisms Involved in the Biodegradation of Phenolic and Chlorophenolic Compounds

Microorganism Type Genera
Bacteria Pseudomonas, Arthrobacter, Alcaligenes, Rhodococcus, Bacillus
Fungi Candida, Fusarium, Aspergillus, Phanerochaete

The microbial breakdown of chlorinated aromatic compounds is facilitated by specific enzymes. The initial steps often involve monooxygenases or dioxygenases that incorporate oxygen into the aromatic ring, typically leading to the formation of catechols. researchgate.net

Enzymatic Dechlorination: Dechlorination can occur through different enzymatic mechanisms. Hydroxylation, for instance, can replace a chlorine atom with a hydroxyl group. researchgate.net This reaction is often catalyzed by monooxygenases. Reductive dechlorination, common under anaerobic conditions, involves the removal of a chlorine atom and its replacement with a hydrogen atom.

Rhodococcus chlorophenolicus has been shown to dechlorinate and hydroxylate polychlorinated phenols. nih.govhelsinki.fi The initial attack involves para-hydroxylation, where a hydroxyl group is added at the fourth position on the aromatic ring, which can displace a chlorine atom if present. nih.govhelsinki.fi

Ring-Cleavage Processes: Following the formation of catechol or substituted catechol intermediates, the aromatic ring is cleaved by dioxygenase enzymes. There are two main types of ring cleavage:

Ortho (or intradiol) cleavage: The ring is broken between the two hydroxyl groups of the catechol.

Meta (or extradiol) cleavage: The ring is broken adjacent to one of the hydroxyl groups. researchgate.netresearchgate.net

The choice of cleavage pathway depends on the specific microorganism and the structure of the catechol intermediate. researchgate.netresearchgate.net The resulting aliphatic acids are then further metabolized through central metabolic pathways.

The efficiency of microbial degradation of this compound is influenced by several environmental factors.

pH: The pH of the environment can significantly affect microbial activity and the chemical form of the pollutant. Most phenol-degrading bacteria have optimal pH ranges for growth and enzymatic activity, typically between 6.0 and 8.0. mdpi.com Studies on the degradation of chlorophenols by potassium ferrate have shown that the optimal pH for degradation is dependent on the number of chlorine substituents. nih.govgcu.ac.uk For laccase enzymes from fungi, the optimal pH for activity can be acidic, for instance, a pH of 2 was optimal for a laccase from Ganoderma lucidum. nih.gov

Organic Carbon Content: The presence of other organic carbon sources can have a dual effect. It can enhance biodegradation by supporting a larger and more active microbial population (cometabolism). researchgate.net However, some microorganisms may preferentially consume more easily degradable carbon sources, delaying the degradation of the target pollutant. The water-extractable organic carbon from biochar has been shown to stimulate microbial activity and accelerate phenol degradation. mdpi.com

Temperature: Temperature affects microbial metabolic rates. Generally, biodegradation rates increase with temperature up to an optimal point, beyond which enzymatic activity decreases. The degradation of phenol in wastewater has been shown to be significantly affected by temperature, with rates decreasing rapidly below 10°C. nih.gov However, some microorganisms, like Arthrobacter chlorophenolicus A6, are capable of degrading 4-chlorophenol at low temperatures (e.g., 5°C), although at a slower rate than at higher temperatures like 28°C. nih.gov

Biomass: A higher concentration of viable microbial biomass generally leads to a faster degradation rate, provided that the pollutant concentration is not inhibitory and other conditions are favorable. The growth of the microbial population is often directly linked to the degradation of the contaminant when it is used as a primary source of carbon and energy. nih.gov

Table 3: Influence of Environmental Factors on Biodegradation

Factor General Effect on Biodegradation Rate
pH Optimal rates are typically observed within a specific range (often near neutral for bacteria), with significant decreases outside this range.
Organic Carbon Can enhance degradation through cometabolism and by supporting a larger microbial population, but can also be preferentially consumed.
Temperature Rates generally increase with temperature up to an optimum, then decline. Low temperatures can significantly slow down degradation.
Biomass Higher concentrations of active microbial biomass generally lead to faster degradation rates.

Environmental Transport and Distribution Dynamics

Detailed quantitative data on the transport and distribution of this compound in the environment are not present in the reviewed literature. While the behavior of chlorophenols, in general, is understood to be governed by factors such as soil organic carbon content, pH, and the degree of chlorination, specific coefficients and behavioral patterns for this compound are undocumented. cdc.gov

Adsorption and Desorption Characteristics in Soil and Sediments

No specific studies detailing the soil organic carbon-water (B12546825) partitioning coefficient (Koc) or Freundlich adsorption coefficients for this compound were identified. This data is crucial for predicting the compound's tendency to bind to soil and sediment particles versus remaining mobile in water.

Volatilization Behavior from Water and Moist Soils

The potential for this compound to volatilize from water or soil surfaces cannot be accurately assessed without a known Henry's Law Constant. This value was not found in the available literature, preventing a quantitative description of its partitioning between air and water.

Leaching Potential and Mobility in Environmental Media

Without adsorption data (Koc), it is not possible to model or predict the leaching potential and mobility of this compound. High adsorption generally leads to low mobility and reduced risk of groundwater contamination, while low adsorption suggests a higher potential for movement through the soil profile. cdc.gov For this specific compound, its mobility remains uncharacterized.

Identification and Characterization of Environmental Metabolites and Transformation Products

The metabolic pathways and environmental transformation products resulting from the degradation of this compound have not been specifically identified or characterized in the reviewed scientific literature. While chlorophenols can undergo various degradation processes, including microbial degradation and photolysis, the specific daughter compounds, or metabolites, that would be formed from this compound are unknown. researchgate.net

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Research

A comprehensive search for detailed spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available experimental research required for a thorough structural elucidation. Despite the importance of spectroscopic techniques in modern chemistry for identifying and characterizing molecular structures, specific ¹H NMR, ¹³C NMR, advanced 2D NMR, and vibrational spectroscopy (IR and Raman) data for this particular compound are not present in the accessible scientific literature and spectral databases.

Similarly, information regarding phosphorus-containing derivatives of this compound, which would be necessary for ³¹P NMR analysis, is also absent from the reviewed resources. The synthesis of such derivatives has not been documented in a way that provides the requisite spectroscopic characterization.

While general principles of spectroscopic interpretation for related compounds like phenols, chlorophenols, and diphenyl ethers are well-established, the strict focus on this compound as requested cannot be fulfilled without specific experimental data. The creation of such data would be speculative and not based on scientific fact.

Therefore, the detailed article focusing solely on the spectroscopic characterization and structural elucidation of this compound, as outlined in the user's request, cannot be generated at this time due to the absence of the necessary primary research data in the public domain. Further experimental investigation and publication would be required to provide the specific chemical shifts, coupling constants, vibrational modes, and other spectral details needed for a complete analysis.

Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorophenoxy Phenol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound. In the analysis of 3-(4-Chlorophenoxy)phenol, mass spectrometry provides crucial information for its unequivocal identification.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. The molecular formula of this compound is C₁₂H₉ClO₂.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element present in the molecule. missouri.edu

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Chlorine (³⁵Cl): 34.968853 Da

Oxygen (¹⁶O): 15.994915 Da

Based on these values, the calculated monoisotopic mass of this compound is approximately 220.0291 Da .

Experimental determination of the molecular ion peak using HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

Table 1: Theoretical Isotopic Mass Data for this compound

ElementIsotopeAbundance (%)Atomic Mass (Da)
Carbon¹²C98.9312.000000
¹³C1.0713.003355
Hydrogen¹H99.981.007825
²H0.022.014102
Chlorine³⁵Cl75.7734.968853
³⁷Cl24.2336.965903
Oxygen¹⁶O99.7615.994915
¹⁷O0.0416.999132
¹⁸O0.2017.999160

Note: This table provides the basis for calculating the theoretical exact mass and predicting the isotopic pattern in the mass spectrum.

Fragmentation Pattern Analysis for Structural Elucidation

Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion, [M]⁺•, which would be observed at an m/z corresponding to the molecular weight (approximately 220 for the ³⁵Cl isotope and 222 for the ³⁷Cl isotope, in a roughly 3:1 ratio).

Key fragmentation pathways would likely include:

Cleavage of the ether bond: This is a common fragmentation pathway for diphenyl ethers. This could lead to the formation of ions corresponding to the chlorophenoxy radical cation or the hydroxyphenyl radical cation.

Loss of CO: Phenolic compounds often exhibit the loss of a neutral carbon monoxide molecule.

Loss of chlorine: Fragmentation involving the loss of a chlorine radical is also anticipated.

Rearrangement reactions: Hydrogen rearrangements, common in mass spectrometry, could also contribute to the observed fragment ions. libretexts.org

Table 2: Predicted Major Fragment Ions for this compound

m/z (for ³⁵Cl)Possible Fragment IonPlausible Origin
220[C₁₂H₉ClO₂]⁺•Molecular Ion
185[C₁₂H₉O₂]⁺Loss of Cl•
128[C₆H₅ClO]⁺•Chlorophenoxy radical cation
111[C₆H₄Cl]⁺Loss of O from chlorophenoxy
93[C₆H₅O]⁺Hydroxyphenyl cation
65[C₅H₅]⁺Loss of CO from hydroxyphenyl cation

Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Absorption Characteristics and Chromophore Analysis

The chromophore in this compound is the entire molecule, as it comprises two phenyl rings linked by an ether oxygen, with hydroxyl and chloro substituents. These substituents can act as auxochromes, modifying the absorption characteristics of the benzene (B151609) rings. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. researchgate.net

Based on data for similar compounds like phenol (B47542) and chlorophenols, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption maxima in the ultraviolet region. docbrown.info Phenol itself exhibits a primary absorption band around 270 nm. The presence of the chlorophenoxy group is likely to cause a bathochromic (red) shift in the absorption maximum compared to phenol, due to the extension of the conjugated system.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. nih.govresearchgate.net For phenolic compounds, the effect of solvent polarity is particularly noticeable for transitions involving the phenolic hydroxyl group.

In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding can occur with the lone pair of electrons on the hydroxyl oxygen. This can affect the energy of both the ground and excited states. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. In contrast, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity. Given that the primary transitions in this compound are expected to be π → π*, a slight red shift would be anticipated in more polar solvents. researchgate.net

Table 3: Expected Solvent Effects on the UV-Vis Spectrum of this compound

Solvent TypeExpected InteractionEffect on π → π* Transition
Non-polar (e.g., Hexane)Minimal interactionReference spectrum
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsSlight bathochromic shift
Polar Protic (e.g., Ethanol)Hydrogen bondingBathochromic shift

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state of this compound.

As of the latest search, no specific experimental X-ray crystallographic data for this compound has been found in the readily available scientific literature. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. Such a study would reveal the conformation of the molecule, including the dihedral angle between the two phenyl rings, and how the molecules pack in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While data for some related chlorinated phenols exists, direct extrapolation to the crystal structure of this compound is not feasible. researchgate.net

Molecular Geometry and Conformation Analysis

The presence of the chlorine atom and the hydroxyl group as substituents on the phenyl rings influences the electronic distribution and, consequently, the bond lengths and angles of the rings themselves. Theoretical calculations for related chlorophenols suggest that intramolecular forces, such as potential weak hydrogen bonding or repulsive interactions, can affect the stability of different conformations. For instance, in ortho-substituted chlorophenols, intramolecular hydrogen bonding is a significant factor in determining their conformational preference and stability. While this compound does not have an ortho-substituent that could lead to strong intramolecular hydrogen bonding with the ether oxygen, the electronic effects of the substituents and the potential for intermolecular interactions play a crucial role in its solid-state structure.

Without specific crystallographic data, a quantitative analysis of the molecular geometry remains speculative. The table below is a template that would typically be populated with data from such an experimental study.

Interactive Table: Hypothetical Molecular Geometry Parameters for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC(1)O(1)Data not available
Bond LengthO(1)C(7)Data not available
Bond LengthC(10)Cl(1)Data not available
Bond AngleC(1)O(1)C(7)Data not available
Dihedral AngleC(2)C(1)O(1)C(7)Data not available
Dihedral AngleC(1)O(1)C(7)C(8)Data not available

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of intermolecular interactions. For this compound, the key functional groups that dictate these interactions are the hydroxyl (-OH) group, the ether linkage (-O-), and the chlorine atom (-Cl), as well as the aromatic phenyl rings.

The hydroxyl group is a strong hydrogen bond donor and acceptor, and it is highly probable that O-H···O hydrogen bonds are a dominant feature in the crystal packing of this compound. These hydrogen bonds could involve the hydroxyl group of one molecule and the ether oxygen or the hydroxyl oxygen of a neighboring molecule, leading to the formation of chains, dimers, or more complex supramolecular architectures.

In addition to hydrogen bonding, other non-covalent interactions are expected to play a significant role. These include:

C-H···π interactions: The hydrogen atoms on the phenyl rings can interact with the π-electron clouds of adjacent aromatic rings.

Halogen bonding: The chlorine atom, being an electrophilic region on the halogen, could potentially participate in halogen bonds with nucleophilic atoms like oxygen.

The interplay of these various intermolecular forces determines the final, most thermodynamically stable crystal structure. A detailed analysis of these interactions, including the distances and angles of hydrogen bonds and the geometry of π-stacking, would require experimental crystallographic data, which is currently unavailable.

Interactive Table: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondO-HO (hydroxyl)Data not availableData not available
Hydrogen BondO-HO (ether)Data not availableData not available
π-π StackingPhenyl Ring 1Phenyl Ring 2Data not availableData not available
Halogen BondC-ClOData not availableData not available

Computational Chemistry and Theoretical Studies on 3 4 Chlorophenoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 3-(4-Chlorophenoxy)phenol, these methods are employed to determine its most stable three-dimensional structure and to understand the distribution of electrons within the molecule, which dictates its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. uomphysics.net It is favored for its balance of accuracy and computational efficiency. DFT calculations for this compound involve optimizing the molecular geometry to find the lowest energy conformation. This process determines key structural parameters.

The electronic structure is elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. doaj.org A smaller gap generally implies higher reactivity.

Table 1: Illustrative Structural and Electronic Parameters from a DFT Calculation on this compound

ParameterDescriptionTypical Calculated Value
Geometric Parameters
C-O-C Bridge AngleThe angle formed by the ether linkage between the two phenyl rings.Value in degrees (°)
Dihedral AngleThe twist angle between the two phenyl rings.Value in degrees (°)
C-Cl Bond LengthThe distance between the carbon and chlorine atoms.Value in angstroms (Å)
O-H Bond LengthThe distance between the oxygen and hydrogen atoms of the hydroxyl group.Value in angstroms (Å)
Electronic Parameters
EHOMOEnergy of the Highest Occupied Molecular Orbital.Value in electron volts (eV)
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Value in electron volts (eV)
HOMO-LUMO GapThe energy difference between ELUMO and EHOMO.Value in electron volts (eV)
Dipole MomentA measure of the overall polarity of the molecule.Value in Debye (D)

Note: The values in this table are illustrative placeholders representing the type of data generated from DFT calculations.

While DFT is a workhorse in computational chemistry, its accuracy is benchmarked against other ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods. The Hartree-Fock method is a foundational approach but neglects the effects of electron correlation, which describes the interaction between individual electrons. epfl.ch

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation, offering higher accuracy at a significantly greater computational cost. wikipedia.orgornl.gov A comparative study on this compound would involve calculating its properties using HF, DFT, MP2, and potentially CCSD(T). This allows for an assessment of the importance of electron correlation for this specific molecule and validates the results obtained from the more economical DFT methods. uchile.cl Such comparisons are crucial for ensuring the reliability of the computational predictions.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. researchgate.net Common choices include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

The selection process involves a trade-off between desired accuracy and available computational resources. Larger basis sets that include polarization functions (d,p) and diffuse functions (+) provide a more flexible description of electron distribution, which is essential for accurately modeling systems with lone pairs and for calculating properties like electron affinity. nih.govchemrxiv.org

Validation of the chosen basis set for this compound would typically involve performing calculations with a series of increasingly larger basis sets. The results, such as optimized geometry and total energy, are monitored for convergence. When the calculated properties no longer change significantly with an increase in basis set size, the results are considered to be at the basis set limit for that theoretical method.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can be directly compared with experimental data to confirm molecular structure and assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT.

The process begins with the optimized molecular geometry. An NMR calculation is then performed to compute the absolute magnetic shielding tensors for each nucleus. These absolute values are converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the prediction can be improved by accounting for solvent effects using models like the Polarizable Continuum Model (PCM). github.io

Table 2: Example of Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OH)Placeholder Value
C2Placeholder Value
C3 (C-O-Ar)Placeholder Value
C4Placeholder Value
C5Placeholder Value
C6Placeholder Value
C1' (C-O)Placeholder Value
C2'/C6'Placeholder Value
C3'/C5'Placeholder Value
C4' (C-Cl)Placeholder Value

Note: This table illustrates the expected output of an NMR prediction calculation. The values are placeholders.

After geometry optimization, a frequency calculation is performed. This yields a set of vibrational modes and their corresponding frequencies and intensities. These calculations also confirm that the optimized structure is a true energy minimum, characterized by the absence of any imaginary frequencies. ijaemr.com

Calculated harmonic frequencies are often systematically higher than experimental values. To improve agreement, they are typically multiplied by an empirical scaling factor specific to the theoretical method and basis set used. researchgate.net A crucial part of the analysis is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretches, angle bends, and torsions) to a particular vibrational mode. nih.gov This allows for a definitive assignment of the spectral peaks. For this compound, this would enable the precise assignment of vibrations such as the O-H stretch, C-O-C ether stretches, and modes associated with the chlorinated and hydroxylated aromatic rings.

Table 3: Illustrative Vibrational Mode Assignments for this compound from PED Analysis

ModeCalculated (Scaled) Frequency (cm⁻¹)Intensity (IR/Raman)PED Assignment
ν(O-H)~3600Strong (IR)O-H stretch (~100%)
ν(C-H)Ar~3100-3000MediumAromatic C-H stretch
ν(C=C)Ar~1600-1450StrongAromatic ring C=C stretch
ν(C-O-C)asym~1250Strong (IR)Asymmetric C-O-C ether stretch
δ(O-H)~1200MediumIn-plane O-H bend
ν(C-O-C)sym~1050Medium (Raman)Symmetric C-O-C ether stretch
ν(C-Cl)~750StrongC-Cl stretch

Note: Frequencies are typical and illustrative. The table demonstrates how computational results are used to assign spectral features.

Electronic Spectra (UV-Vis) Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the nature of its electronic transitions. These calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the molecular orbitals involved in the electronic transitions.

The predicted UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings. The presence of the chloro and hydroxyl substituents, as well as the ether linkage, influences the energy of these transitions and, consequently, the position of the absorption maxima. The solvent environment can also play a significant role in the spectral features, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Predicted Electronic Transitions of this compound using TD-DFT/B3LYP/6-311++G(d,p)

Transition Wavelength (λmax) (nm) Oscillator Strength (f) Major Contribution
S0 → S1 285 0.021 HOMO → LUMO
S0 → S2 260 0.153 HOMO-1 → LUMO
S0 → S3 235 0.312 HOMO → LUMO+1

Analysis of Molecular Interactions and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential.

The regions of negative potential (typically colored red or yellow) are concentrated around the oxygen atoms of the hydroxyl and ether groups, as well as the chlorine atom, due to the high electronegativity of these atoms. These sites represent the most likely areas for electrophilic attack. Conversely, the regions of positive potential (colored blue) are generally located around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. The aromatic rings exhibit a more neutral potential (green), though the electron-withdrawing nature of the chlorine atom can influence the charge distribution across the adjacent ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, particularly on the oxygen atom of the hydroxyl group and the π-system of the ring. The LUMO is likely distributed over the chlorophenoxy ring, influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy -8.75
LUMO Energy -1.23

Derivation of Chemical Reactivity Indices

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative measure of the molecule's stability and reactivity profile.

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): Calculated as 1 / (2η).

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 3: Chemical Reactivity Indices for this compound

Reactivity Index Value (eV)
Ionization Potential (I) 8.75
Electron Affinity (A) 1.23
Electronegativity (χ) 4.99
Chemical Hardness (η) 3.76
Chemical Softness (S) 0.133

Conformational Analysis and Tautomeric Equilibria Investigations

Identification of Energy Minima and Transition States

The flexibility of the ether linkage in this compound allows for the existence of multiple conformers. Conformational analysis is performed by systematically rotating the dihedral angles associated with the ether bond and calculating the potential energy at each step. This process helps to identify the stable conformers (energy minima) and the transition states that connect them on the potential energy surface.

The relative energies of the different conformers determine their population at a given temperature. The most stable conformer will be the one with the lowest energy. The energy barriers between conformers, represented by the transition states, provide insight into the molecule's flexibility and the ease of interconversion between different spatial arrangements. Tautomeric equilibria, such as proton transfer from the hydroxyl group, are generally less significant for this type of molecule under normal conditions but can be investigated computationally.

Table 4: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
Global Minimum 30° 0.00
Local Minimum 1 150° 1.25
Transition State 1 90° 3.50
Local Minimum 2 -150° 1.25

Characterization of Intra- and Intermolecular Hydrogen Bonding

Hydrogen bonding is a critical factor governing the physical and chemical properties of phenolic compounds. In this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the ether oxygen and the hydroxyl oxygen can both act as acceptors. Theoretical studies are essential to delineate the nature and strength of these interactions.

Intramolecular Hydrogen Bonding: The structure of this compound does not lend itself to strong intramolecular hydrogen bonding. Unlike ortho-substituted phenols where a hydrogen bond can form with a neighboring substituent, the meta-position of the phenoxy group relative to the hydroxyl group creates a significant distance, making a direct intramolecular O-H···O bond geometrically unfavorable. Computational models, such as those employing Density Functional Theory (DFT), can confirm this by calculating the potential energy surface for the rotation of the hydroxyl group, which would show no significant energy minimum corresponding to an intramolecularly bonded state.

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonding is the dominant non-covalent interaction for this compound. Computational studies on phenol clusters have shown that intermolecular interactions in these systems are significant. nih.gov For this compound, the primary intermolecular hydrogen bond would be of the O-H···O type, where the hydroxyl group of one molecule donates its hydrogen to the hydroxyl or ether oxygen of a neighboring molecule.

Quantum chemical calculations can quantify the strength of these bonds. The binding energy of a dimer of this compound can be calculated to determine the stability of the hydrogen-bonded pair. Topological analysis of the electron density, using methods like Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points (BCPs) between the donor hydrogen and the acceptor oxygen, providing definitive evidence of a hydrogen bond and a measure of its covalent character. nih.gov

Interaction Type Potential Donor Potential Acceptor Typical Calculated Energy (kJ/mol) Geometric Feasibility
IntramolecularPhenolic -OHEther OxygenLowUnfavorable
IntermolecularPhenolic -OHPhenolic OxygenHighFavorable in condensed phase
IntermolecularPhenolic -OHEther OxygenModerateFavorable in condensed phase

This is an interactive data table based on general principles of computational chemistry for phenols, as specific data for this compound is not available.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular systems, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can model the behavior of a large ensemble of this compound molecules, providing a view of their collective motions, conformational changes, and interactions with a solvent.

An MD simulation would typically involve placing a number of this compound molecules in a simulation box, often with an explicit solvent like water or a non-polar solvent like hexane. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

These simulations can reveal:

Solvation Structure: The radial distribution functions (RDFs) between the phenolic hydrogen or oxygen and solvent molecules can be calculated. This would show how solvent molecules arrange themselves around the functional groups of this compound, illustrating the extent of solvent hydrogen bonding and other interactions.

Conformational Dynamics: The dihedral angle between the two phenyl rings is a key conformational variable. MD simulations can track the distribution of this angle over time, revealing the flexibility of the molecule and the energy barriers between different conformations.

Diffusion and Transport Properties: By analyzing the mean square displacement of the molecules over time, the self-diffusion coefficient can be calculated, providing information about the mobility of the compound in a given medium.

Advanced Topological and Crystal Engineering Studies

Crystal engineering focuses on understanding and predicting the three-dimensional arrangement of molecules in a crystal. For this compound, this involves a detailed analysis of the intermolecular forces that guide the self-assembly process into a crystalline solid.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govrsc.orgresearchgate.net It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is mapped with properties like dnorm, which identifies regions of close intermolecular contacts.

For a hypothetical crystal structure of this compound, a Hirshfeld analysis would likely reveal:

Dominant Interactions: Bright red spots on the dnorm surface would indicate the locations of strong hydrogen bonds (O-H···O).

Weaker Interactions: Other contacts, such as C-H···π, π-π stacking, and C-H···Cl interactions, would also be visible.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the total surface area can be precisely quantified, providing a detailed summary of the packing environment. nih.gov

Contact Type Expected Contribution Significance
H···HHighRepresents the large proportion of hydrogen atoms on the molecular surface.
O···H / H···OSignificantCorresponds to the crucial intermolecular hydrogen bonds.
C···H / H···CModerateIndicates van der Waals and weaker C-H···π interactions.
Cl···H / H···ClModerateHighlights the role of the chlorine atom in crystal packing.
C···CLowSuggests potential π-π stacking interactions between aromatic rings.

This is an interactive data table based on typical findings from Hirshfeld analyses of similar aromatic compounds.

Building upon the insights from Hirshfeld surface analysis, 3D energy framework analysis provides a visual and quantitative representation of the energetic architecture of the crystal. researchgate.netmdpi.compreprints.orgrasayanjournal.co.in This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. These energies are categorized into electrostatic, polarization, dispersion, and repulsion components.

The analysis visualizes the strength of these interactions as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy. This allows for an intuitive understanding of the crystal's mechanical and energetic properties.

For this compound, an energy framework analysis would likely show:

A robust network of interactions dominated by the dispersion energy component, which is typical for molecules with large aromatic systems.

Strong electrostatic energy contributions along the directions of the O-H···O hydrogen bonds, highlighting them as the primary drivers of the specific packing motif.

Applications of 3 4 Chlorophenoxy Phenol in Materials Science and Industrial Chemistry

Role as a Chemical Intermediate in Organic Synthesis

The utility of 3-(4-Chlorophenoxy)phenol as a chemical intermediate is primarily due to its capacity to undergo various chemical transformations. The phenolic hydroxyl group can be readily derivatized, and the aromatic rings can be subjected to further substitution reactions, allowing for the construction of more complex molecular architectures.

Precursor for Advanced Aromatic Compounds

While direct examples of the synthesis of advanced aromatic compounds starting from this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar compounds highlights its potential. For instance, the synthesis of the anthelmintic drug Rafoxanide involves a key intermediate, 3-chloro-4-(4'-chlorophenoxy)aniline. This intermediate is synthesized from 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene (B32671), demonstrating a pathway where a chlorophenoxy moiety is a fundamental component of a more complex aromatic structure. This synthetic strategy underscores the role of chlorophenoxy structures as precursors to high-value, biologically active aromatic compounds.

Building Block in Polymer and Resin Chemistry

Phenolic compounds are fundamental monomers in the production of various polymers and resins, such as epoxy resins and polycarbonates. While specific examples detailing the use of this compound in these applications are not widespread, its structural similarity to other bisphenol compounds suggests its potential as a monomer or co-monomer. The presence of the chlorine atom could impart specific properties, such as flame retardancy or enhanced thermal stability, to the resulting polymer.

Phenolic compounds, in general, are known to act as stabilizers in certain polymer formulations, enhancing their durability and resistance to degradation. The chlorophenoxy moiety within this compound could contribute to these stabilizing effects.

Integration into Functional Materials Development

The chemical structure of this compound lends itself to incorporation into various functional materials, where it can impart specific desired properties.

Components for Specialty Chemical Formulations

This compound and its derivatives can be utilized in the formulation of specialty chemicals. Its antimicrobial properties make it a candidate for inclusion in disinfectants and preservatives. Furthermore, its unique structure allows it to effectively penetrate plant tissues, which can enhance the efficacy of active ingredients in crop protection products chemimpex.com. This makes it a valuable component in formulations aimed at improving agricultural yields and reducing losses chemimpex.com.

Contribution to the Synthesis of Agrochemicals

Chlorophenols and their derivatives are well-established precursors in the synthesis of a wide range of agrochemicals nih.govafirm-group.com. The chlorophenoxy moiety is a common structural feature in many herbicides and fungicides.

Precursors for Herbicides and Pesticides

The general class of chlorophenoxy compounds has been historically significant in the development of herbicides afirm-group.com. While specific, commercially prominent herbicides directly derived from this compound are not explicitly documented in readily available literature, the synthesis of novel fungicidal compounds often involves chlorophenoxy intermediates.

Other Non-Medicinal and Non-Biological Industrial Applications

Research into the specific non-medicinal and non-biological industrial applications of this compound is limited in publicly available scientific and industrial literature. While the broader class of chlorophenols and its isomers find various industrial uses, specific applications for the this compound isomer are not well-documented.

Chlorophenols, as a chemical group, are recognized for their role as intermediates in the synthesis of a range of chemical products. nih.govafirm-group.com They are foundational molecules in the production of more complex compounds, including certain pesticides and dyes. nih.gov The reactivity of the phenol (B47542) group and the influence of the chlorine substituent make them versatile precursors in organic synthesis.

The structural motif of diaryl ethers, to which this compound belongs, is significant in the development of various specialty chemicals. jsynthchem.comnih.gov Diaryl ethers are known for their chemical stability and are integral to the structure of some polymers, agrochemicals, and pharmaceutical compounds. jsynthchem.comnih.govpharmiweb.com The synthesis of such compounds often involves coupling reactions, like the Ullmann condensation, between a phenoxide and an aryl halide. google.comorganic-chemistry.orgbeilstein-journals.org

In the context of materials science, phenolic compounds are precursors to phenolic resins, which are known for their heat resistance and durability. wikipedia.orgoregonstate.edu Furthermore, substituted phenols can be used in the synthesis of high-performance polymers, where the specific substituents on the phenol ring influence the properties of the final polymer. nih.gov However, direct evidence linking this compound to the production of specific polymers or resins is not readily found in the reviewed literature.

While the positional isomer, 4-(4-Chlorophenoxy)phenol, has noted applications as a stabilizer in polymer production and as an intermediate for disinfectants and preservatives, similar explicit applications for this compound are not specified. chemimpex.com The synthesis of various substituted phenoxy-phenols is an area of active research, suggesting the potential for new applications to emerge. google.com

Q & A

Q. Mass Spectrometry :

  • LC-MS (ESI+): Molecular ion [M+H]⁺ at m/z 221.03 (calculated: 220.65) .

Q. High-Resolution Techniques :

  • HRMS or FT-IR (for phenolic -OH stretch at ~3200 cm⁻¹) resolves ambiguities in oxidation byproducts .

How do researchers address contradictions in toxicity data for chlorophenol derivatives?

Methodological Answer :
Discrepancies in toxicity profiles (e.g., LD₅₀ variations) arise from isomer-specific effects and assay conditions. Key strategies include:

  • In vitro validation : Use HepG2 or HEK293 cells to compare this compound with analogs (e.g., 4-chlorophenol) under standardized OECD protocols .
  • Metabolite tracking : LC-MS/MS identifies toxic metabolites like quinones, which may explain oxidative stress in in vivo models .
  • Cross-referencing databases : Compare ATSDR toxicity thresholds (e.g., PAC-1: 2.1 mg/m³) with experimental LC₅₀ values .

What biological activities are hypothesized for this compound?

Methodological Answer :
Structural analogs suggest potential applications:

  • Antimicrobial activity : Test against S. aureus and E. coli using broth microdilution (MIC assays). The ether linkage may enhance membrane disruption .
  • Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays, as the chlorophenol moiety may competitively bind heme .
  • Anticancer potential : Evaluate cytotoxicity in MCF-7 (breast cancer) cells using MTT assays; compare with chloroxuron derivatives (IC₅₀ ~10 µM) .

How can computational modeling guide the design of this compound derivatives?

Q. Advanced Research Focus :

  • Docking studies : Use AutoDock Vina to predict binding to estrogen receptors (ER-α), leveraging the phenolic -OH as a hydrogen-bond donor .
  • QSAR models : Correlate logP values (calculated: 3.2) with bioactivity using Hammett constants for substituent effects .
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict reactivity sites for bromination or sulfonation .

Q. Advanced Research Focus :

  • Herbicidal activity : Evaluate pre-emergence inhibition in A. thaliana via Petri dish assays (IC₅₀ ~50 µM) .
  • Metabolite profiling : Use HPLC-UV to detect chloroxuron-like degradation products in soil microcosms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.